N-(2-hydroxycyclohexyl)acetamide

Catalog No.
S12563821
CAS No.
62001-08-5
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxycyclohexyl)acetamide

CAS Number

62001-08-5

Product Name

N-(2-hydroxycyclohexyl)acetamide

IUPAC Name

N-(2-hydroxycyclohexyl)acetamide

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)

InChI Key

AGGYRMQIIFNGRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCCC1O

N-(2-hydroxycyclohexyl)acetamide is an organic compound characterized by the presence of a cyclohexyl group attached to a hydroxyl group and an acetamide functional group. Its chemical formula is C9H17NOC_9H_{17}NO, and it features a hydroxyl group at the 2-position of the cyclohexyl ring. This compound belongs to a class of acetamides, which are known for their diverse biological activities and potential therapeutic applications.

Typical of amides and alcohols. Key reactions include:

  • Acylation: The hydroxyl group can participate in acylation reactions, forming esters when reacted with carboxylic acids.
  • Dehydration: Under acidic conditions, it may lose water to form cyclic structures or derivatives.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as ketones or aldehydes.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.

Research indicates that N-(2-hydroxycyclohexyl)acetamide exhibits notable biological activities, including:

  • Anti-inflammatory Properties: Similar compounds have shown potential in reducing inflammation and pain, suggesting that N-(2-hydroxycyclohexyl)acetamide may have similar effects.
  • Anticonvulsant Activity: Compounds related to N-(2-hydroxycyclohexyl)acetamide have demonstrated effectiveness in animal models for seizure disorders, indicating potential use in epilepsy treatment .

The synthesis of N-(2-hydroxycyclohexyl)acetamide typically involves the following methods:

  • Direct Acylation:
    • Cyclohexanol is reacted with acetic anhydride or acetyl chloride in the presence of a base (like pyridine) to yield N-(2-hydroxycyclohexyl)acetamide.
    bash
    Cyclohexanol + Acetic Anhydride → N-(2-hydroxycyclohexyl)acetamide + Acetic Acid
  • Hydroxylation of Cyclohexanone:
    • Cyclohexanone can be hydroxylated to form 2-hydroxycyclohexanone, which is then converted into the acetamide derivative through acylation.

These methods allow for the efficient production of the desired compound with high yields.

N-(2-hydroxycyclohexyl)acetamide has several potential applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and anticonvulsant properties, it could serve as a lead compound for new medications targeting pain relief and seizure control.
  • Chemical Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules in pharmaceutical chemistry.

Several compounds share structural similarities with N-(2-hydroxycyclohexyl)acetamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
N-(2-hydroxyphenyl)acetamideHydroxyl group on phenolAnti-inflammatory, anticancer
N-(2-hydroxy-5-nitrophenyl)acetamideNitrophenol derivativeAntimicrobial
N-(4-hydroxyphenyl)acetamideHydroxyl group on para-positionAnalgesic properties
N-(2-hydroxy-4-methylphenyl)acetamideMethyl substitution on phenolPotentially neuroprotective

N-(2-hydroxycyclohexyl)acetamide stands out due to its cyclohexane structure, which may influence its pharmacokinetic properties and interactions within biological systems differently compared to its phenolic counterparts.

XLogP3

0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

157.110278721 g/mol

Monoisotopic Mass

157.110278721 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-09

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